Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable ester with an amino-substituted pyrimidine derivative. The reaction conditions often require the use of a catalyst and may involve heating under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds.
Scientific Research Applications
Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoate
- Ethyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate
- Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanoate
Uniqueness
Methyl 3-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)propanoate is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique properties make it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H11N3O4 |
---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
methyl 3-(5-amino-2,4-dioxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C8H11N3O4/c1-15-6(12)2-3-11-4-5(9)7(13)10-8(11)14/h4H,2-3,9H2,1H3,(H,10,13,14) |
InChI Key |
DCUUWHSJWPWJSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=C(C(=O)NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.